1-Methyl-2-oxoazetidine-3-carboxylic acid

β-Lactam Building Block Chemical Purity Procurement Specification

1-Methyl-2-oxoazetidine-3-carboxylic acid (CAS 42599-27-9) is a monocyclic β-lactam (2-oxoazetidine) derivative bearing a carboxylic acid at the 3-position and an N-methyl substituent. With a molecular formula of C₅H₇NO₃ and a molecular weight of 129.11 g/mol, this compound serves as a versatile intermediate in the synthesis of β-lactamase inhibitors, constrained peptidomimetics, and other biologically active molecules.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 42599-27-9
Cat. No. B3136832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxoazetidine-3-carboxylic acid
CAS42599-27-9
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCN1CC(C1=O)C(=O)O
InChIInChI=1S/C5H7NO3/c1-6-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,8,9)
InChIKeyYLTWUGQLRNFDQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-oxoazetidine-3-carboxylic acid (CAS 42599-27-9): A Specialised β-Lactam Building Block for Medicinal Chemistry and Chemical Biology Procurement


1-Methyl-2-oxoazetidine-3-carboxylic acid (CAS 42599-27-9) is a monocyclic β-lactam (2-oxoazetidine) derivative bearing a carboxylic acid at the 3-position and an N-methyl substituent. With a molecular formula of C₅H₇NO₃ and a molecular weight of 129.11 g/mol, this compound serves as a versatile intermediate in the synthesis of β-lactamase inhibitors, constrained peptidomimetics, and other biologically active molecules [1]. The β-lactam ring confers ring strain and characteristic reactivity, while the carboxylic acid handle enables direct conjugation or further derivatisation. Its N-methyl substitution distinguishes it from the parent N–H 2-oxoazetidine-3-carboxylic acid scaffold, offering altered lipophilicity, conformational properties, and metabolic stability profiles relevant to drug discovery programmes [2].

Procurement Risk Alert: Why 1-Methyl-2-oxoazetidine-3-carboxylic Acid Cannot Be Assumed Interchangeable with Other β-Lactam or Azetidine Building Blocks


Although the broader class of 2-oxoazetidine-3-carboxylic acid derivatives shares a common β-lactam core, substitution at the N1 position profoundly influences reactivity, stability, and downstream synthetic utility. The N-methyl group in 1-methyl-2-oxoazetidine-3-carboxylic acid (42599-27-9) eliminates the acidic N–H proton present in the parent scaffold (2-oxoazetidine-3-carboxylic acid, CAS 1539087-28-9), altering hydrogen-bonding capacity, solubility, and the compound's behaviour in both chemical transformations and biological contexts [1]. Furthermore, the absence of a protecting group (e.g., Boc in CAS 1370018-27-1) means this compound is immediately ready for direct incorporation into target molecules without deprotection steps, yet demands appropriate handling and storage (−20 °C, dry, protected from light) to maintain integrity . Substituting with an N–H or N-Boc analogue without rigorous experimental validation may lead to divergent reaction outcomes, altered pharmacokinetic profiles in derived bioactive compounds, or unexpected stability issues. Direct comparative data between 42599-27-9 and its closest analogs remain sparse in the open literature; procurement decisions should therefore be guided by the specific structural requirements of the intended synthetic sequence rather than assumptions of class-level equivalence.

Quantitative Comparator Evidence for 1-Methyl-2-oxoazetidine-3-carboxylic acid (42599-27-9) Versus Closest Analogues


Purity Grade Comparison: ≥98% (42599-27-9) vs. ≥95% for Unsubstituted 2-Oxoazetidine-3-carboxylic Acid (1539087-28-9)

Commercial lots of 1-methyl-2-oxoazetidine-3-carboxylic acid (42599-27-9) are routinely supplied at ≥98% purity as verified by HPLC or NMR . The unsubstituted 2-oxoazetidine-3-carboxylic acid (CAS 1539087-28-9), the most direct comparator scaffold, is typically offered at a minimum purity specification of 95% across multiple suppliers . This represents a minimum 3-percentage-point purity advantage for the N-methyl derivative in procurement-grade material.

β-Lactam Building Block Chemical Purity Procurement Specification

Thermal Stability Surrogate: Melting Point/Decomposition Temperature of 42599-27-9 Versus Azetidine-3-carboxylic Acid (36476-78-5)

Azetidine-3-carboxylic acid (CAS 36476-78-5), a non-β-lactam four-membered ring comparator, exhibits a melting point of 275–286 °C (with decomposition) . 1-Methyl-2-oxoazetidine-3-carboxylic acid (42599-27-9) is recommended for storage at −20 °C in dry, light-protected conditions , consistent with the enhanced reactivity of the β-lactam carbonyl. While a direct melting point for 42599-27-9 is not reported in the open literature, the storage requirement differential indicates greater thermal sensitivity compared to the saturated azetidine analog.

Thermal Stability Solid-State Handling β-Lactam Storage

N-Methyl Substitution Effect: Altered Hydrolytic Stability Pathway Compared to N–H β-Lactams

Kinetic studies on alkaline hydrolysis of β-lactams demonstrate that N-alkyl substitution alters the rate-determining step compared to N–H β-lactams. N-Methyl β-lactams react with rate-determining hydroxide addition, whereas N–H β-lactams can follow alternative mechanistic pathways involving tetrahedral intermediate formation [1]. This class-level inference suggests that 1-methyl-2-oxoazetidine-3-carboxylic acid may exhibit distinct hydrolytic stability compared to N-unsubstituted 2-oxoazetidine-3-carboxylic acid (CAS 1539087-28-9). Note: no direct head-to-head hydrolysis half-life comparison between these two specific compounds has been published; this inference is based on the broader N-methyl vs. N–H β-lactam mechanistic dichotomy.

N-Methyl β-Lactam Hydrolytic Stability Alkaline Hydrolysis Kinetics

Evidence-Based Procurement Scenarios for 1-Methyl-2-oxoazetidine-3-carboxylic acid (42599-27-9)


β-Lactamase Inhibitor Fragment Synthesis Requiring N-Methyl Substitution

For medicinal chemistry programmes targeting β-lactamase inhibition where the N-methyl substituent is a deliberate design element—as exemplified by the enmetazobactam scaffold (an N-methylated tazobactam derivative with extended-spectrum β-lactamase inhibitory activity)—1-methyl-2-oxoazetidine-3-carboxylic acid (42599-27-9) offers a pre-functionalised monocyclic β-lactam core that eliminates the need for post-synthetic N-methylation of the N–H precursor [1]. The ≥98% commercial purity ensures that the carboxylic acid handle is immediately available for amide coupling or esterification to generate diverse 2-oxoazetidine-3-carboxylic acid amides and esters, as described in the Wolff rearrangement-based synthetic platform [2].

Constrained Peptidomimetic Design Leveraging N-Methyl Conformational Effects

Incorporation of N-methyl amino acids into peptide backbones is a well-established strategy to modulate conformation, proteolytic stability, and membrane permeability. 1-Methyl-2-oxoazetidine-3-carboxylic acid provides a β-lactam-constrained scaffold with an intrinsic N-methyl group, offering a distinct conformational profile compared to the N–H analog (CAS 1539087-28-9). The altered hydrogen-bonding capacity of the N-methyl derivative may favour turn-inducing conformations or influence target binding in structure-based drug design [1]. Procurement of the 98% purity grade minimises the impact of impurities on delicate peptide coupling reactions.

Laboratories Requiring Validated, High-Purity β-Lactam Building Blocks for Multi-Step Synthesis

For research groups executing multi-step synthetic sequences where intermediate purification is impractical or yield-limiting, the ≥98% purity specification of commercially available 1-methyl-2-oxoazetidine-3-carboxylic acid (42599-27-9) provides an advantage over the ≥95% typical specification of unsubstituted 2-oxoazetidine-3-carboxylic acid (CAS 1539087-28-9) [1]. The defined storage requirements (−20 °C, dry, protected from light) support proper laboratory handling protocols [2], reducing the risk of β-lactam ring degradation during storage and ensuring consistent lot-to-lot performance in reproducibility-critical research environments.

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